molecular formula C12H16O3 B14916985 Methyl 2-(2,4-dimethylphenoxy)propanoate

Methyl 2-(2,4-dimethylphenoxy)propanoate

Cat. No.: B14916985
M. Wt: 208.25 g/mol
InChI Key: UYKPOWLXZPFYTL-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dimethylphenoxy)propanoate is an organic compound with the molecular formula C12H16O3 It is a type of ester, which is a class of compounds commonly used in various chemical industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dimethylphenoxy)propanoate typically involves the esterification of 2-(2,4-dimethylphenoxy)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dimethylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding carboxylic acids or other oxidized products.

    Reduction: The ester group can be reduced to an alcohol under specific conditions.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(2,4-dimethylphenoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemical products, including fragrances and flavorings.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dimethylphenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring may also interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dimethylphenoxy)propanoate
  • Ethyl 2-(2,4-dimethylphenoxy)propanoate
  • Methyl 2-(3,5-dimethylphenoxy)propanoate

Uniqueness

Methyl 2-(2,4-dimethylphenoxy)propanoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-(2,4-dimethylphenoxy)propanoate

InChI

InChI=1S/C12H16O3/c1-8-5-6-11(9(2)7-8)15-10(3)12(13)14-4/h5-7,10H,1-4H3

InChI Key

UYKPOWLXZPFYTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)OC)C

Origin of Product

United States

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